molecular formula C12H14O3S B1457197 Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate CAS No. 1022979-94-7

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Cat. No. B1457197
M. Wt: 238.3 g/mol
InChI Key: HDLOSRDUJRIETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, abbreviated as EHBA, is a chemical compound with a wide range of scientific applications. It is a derivative of the class of compounds known as thiophenes and is synthesized in a three-step process from benzothiophene. EHBA has been studied extensively for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.

Scientific research applications

Heterocyclic Synthesis

  • A study conducted by Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards various active methylene reagents to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This approach signifies the compound's utility in creating diverse heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Biological Activity

  • Altundas et al. (2010) investigated new cycloalkylthiophene-Schiff bases and their metal complexes for antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents. The study underscores the broader applicability of such compounds in developing new therapeutic agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Synthesis and Characterization

  • Spoorthy et al. (2021) described the synthesis, characterization, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. This research highlights the compound's role in creating pharmacologically active molecules with detailed structural analysis (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Intramolecular Cyclization

  • The work by Shipilovskikh et al. (2009) focused on synthesizing (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which undergo intramolecular cyclization to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. This study showcases the compound's utility in complex organic transformations (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Antitumor Evaluation

  • Shams et al. (2010) utilized ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate derivatives for the synthesis of heterocyclic compounds with potential antitumor activities. The study highlights the compound's significance in the development of new chemotherapeutic agents, showcasing its versatility in synthesizing compounds with diverse biological activities (Shams, Mohareb, Helal, & Mahmoud, 2010).

Molecular Docking Studies

  • Ragavan et al. (2020) designed and synthesized a novel compound for anticancer activity against breast cancer cells, demonstrating the potential of ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate derivatives in chemotherapeutic treatments. This study emphasizes the importance of molecular docking studies in understanding the interaction between newly synthesized compounds and their target proteins, aiding in the development of effective cancer therapies (Ragavan, Vidya, Shanavas, Acevedo, Anbarasan, Prakasam, Sudhakar, & Selvankumar, 2020).

properties

IUPAC Name

ethyl 2-(6-hydroxy-2,3-dihydro-1-benzothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-2-15-12(14)5-8-7-16-11-6-9(13)3-4-10(8)11/h3-4,6,8,13H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLOSRDUJRIETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CSC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Reactant of Route 2
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Reactant of Route 4
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Reactant of Route 5
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
Reactant of Route 6
Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.